molecular formula C13H13NO3 B4826748 2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide

2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B4826748
M. Wt: 231.25 g/mol
InChI Key: HAOQRNMJIFRPHA-UHFFFAOYSA-N
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Description

2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide is a compound belonging to the class of coumarins, which are heterocyclic organic compounds. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-one moiety, which is responsible for its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method includes the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the chromen-2-one ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced chromen-2-one derivatives.

Scientific Research Applications

2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, leading to its biological effects. For instance, it can inhibit bacterial DNA gyrase, contributing to its antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chromen-2-one moiety with a propanamide group enhances its potential as a versatile compound in various scientific fields.

Properties

IUPAC Name

2-methyl-N-(2-oxochromen-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)13(16)14-10-4-5-11-9(7-10)3-6-12(15)17-11/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOQRNMJIFRPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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